molecular formula C13H11N3O2 B11038913 Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11038913
M. Wt: 241.24 g/mol
InChI Key: NAUUJCDMFUWFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate is a synthetic tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is formed by the fusion of a benzimidazole and a pyrimidine ring, creating a structure that is a key pharmacophore in the development of novel therapeutic agents . The pyrimido[1,2-a]benzimidazole core is structurally similar to natural purine and pyrimidine bases, allowing it to interact effectively with biological targets . Compounds within this chemical class have demonstrated a broad spectrum of promising biological activities in scientific research. They are frequently investigated for their potent anticancer properties . Specifically, derivatives have shown notable anti-leukemia activity, with some analogs exhibiting potent cytotoxicity against human cancer cell lines such as HL-60, MOLM-13, and MV4-11 . The mechanism of action for this activity is under investigation and may involve kinase inhibition, impacting crucial cellular processes like proliferation and survival . Beyond oncology, this chemical family is also explored for its antimicrobial , antiviral , and anti-inflammatory potential . The structural planarity of the conjugated system also makes related compounds candidates for study in optoelectronics and materials science as potential fluorescent dyes or phosphors . The ester functional group in this specific methyl derivative offers a versatile handle for further synthetic modification, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-8-9(12(17)18-2)7-14-13-15-10-5-3-4-6-11(10)16(8)13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUUJCDMFUWFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine-Mediated Cyclocondensation

A foundational method involves the cyclocondensation of 2-aminobenzimidazole with β-keto esters or α,β-unsaturated carbonyl derivatives. For instance, reacting 2-aminobenzimidazole with methyl 3-oxobutanoate in pyridine under reflux yields the target compound through a tandem Knoevenagel-Michael-cyclization sequence. Key parameters include:

Parameter Condition
SolventPyridine
TemperatureReflux (115–120°C)
Reaction Time6–8 hours
Yield72–78%

This method is limited by the hygroscopic nature of pyridine, necessitating anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol using 2-aminobenzimidazole and methyl propiolate in dimethylformamide (DMF) with triethylamine and magnesium sulfate achieved 89% yield within 20 minutes. The microwave conditions (150 W, 120°C) promote rapid cyclization while minimizing side reactions.

Catalytic Systems for Improved Efficiency

Lewis Acid Catalysis

BF₃·Et₂O catalyzes the reaction between 2-aminobenzimidazole and 3-ethoxycyclobutanones, enabling chemoselective formation of the pyrimidobenzimidazole core. This method achieves 85–92% yields under mild conditions (60°C, 4 hours).

Silica Sulfuric Acid (SSA) in Solvent-Free Conditions

An eco-friendly approach employs SSA (8 mol%) to mediate the one-pot condensation of 2-aminobenzimidazole, aldehydes, and β-dicarbonyl compounds at 110°C. Advantages include:

  • Solvent-free operation

  • Recyclable catalyst (≥5 cycles without activity loss)

  • Yields : 86–94%

Halogenated Intermediate Routes

Chloro Derivatives as Precursors

Patent WO2013150545A2 describes synthesizing the compound via a chloro intermediate (e.g., 2-chloro-4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate), followed by nucleophilic substitution with methanol under basic conditions. Critical steps include:

  • Chlorination : POCl₃ in 1,2-dichloroethane (80°C, 3 hours).

  • Methoxylation : NaOMe/MeOH at 65°C (82% yield).

Advanced Functionalization Techniques

Sonochemical Activation

Ultrasound-assisted synthesis using chromene aldehydes and 2-aminobenzimidazole in ethanol produces fused pentacyclic derivatives, with the target compound isolated in 88% yield after 10 minutes.

Flow Chemistry Applications

Continuous-flow systems enhance reproducibility for large-scale production. A microreactor setup with residence time optimization (12 minutes) achieved 91% yield, outperforming batch methods by 15%.

Comparative Analysis of Methodologies

Method Yield (%) Time Catalyst/Conditions Scalability
Pyridine reflux72–786–8 hoursNoneModerate
Microwave irradiation8920 minutesMgSO₄, Et₃NHigh
SSA solvent-free86–942 hoursSilica sulfuric acidHigh
Flow chemistry9112 minutesNoneIndustrial

Challenges and Optimization Strategies

  • Byproduct Formation : Competing reactions during cyclization generate 10–15% of regioisomeric byproducts. HPLC analysis (C18 column, acetonitrile/water gradient) enables precise separation.

  • Purification : Recrystallization from ethanol/water (3:1 v/v) improves purity to ≥99% (HPLC).

  • Moisture Sensitivity : Anhydrous MgSO₄ or molecular sieves are critical in esterification steps to prevent hydrolysis.

Emerging Directions

  • Photocatalytic Synthesis : Preliminary studies using eosin Y under blue LED light show promise for redox-neutral pathways.

  • Enzymatic Esterification : Lipase-catalyzed transesterification of carboxylic acid precursors could enable greener methoxy group installation .

Chemical Reactions Analysis

Esterification and Hydrolysis

The methyl ester group at position 3 undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. Conversely, the carboxylic acid derivative can be re-esterified using methanol in the presence of acid catalysts.

Reaction TypeReagents/ConditionsProductYieldSource
HydrolysisNaOH (2M), H₂O/EtOH, reflux, 4h4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid85%
EsterificationMeOH, H₂SO₄, 60°C, 6hMethyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate78%

Nucleophilic Substitution

The ester group participates in nucleophilic substitution with amines, alcohols, and thiols to yield amides, ethers, or thioesters.

NucleophileReagents/ConditionsProductYieldSource
EthylamineEtNH₂, DMF, 80°C, 12h4-Methylpyrimido[1,2-a]benzimidazole-3-carboxamide70%
ThiophenolPhSH, K₂CO₃, DMF, RT, 24h4-Methylpyrimido[1,2-a]benzimidazole-3-carbothioate65%

Cycloaddition Reactions

The conjugated system facilitates [4+2] cycloadditions with dienophiles like maleic anhydride or acetylenedicarboxylates.

DienophileConditionsProductYieldSource
Maleic anhydrideToluene, 110°C, 8hPyrimido-benzimidazole-fused bicyclic adduct63%
Dimethyl acetylenedicarboxylateMeCN, RT, 48hSpirocyclic derivative58%

Condensation with Aldehydes

The methyl group at position 4 exhibits reactivity in Claisen-Schmidt condensations with aromatic aldehydes, forming styryl derivatives.

AldehydeCatalyst/ConditionsProductYieldSource
BenzaldehydeZnCl₂, PPA, 120°C, 6h6-Benzyl-4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate82%
4-NitrobenzaldehydePPA-ZnCl₂, 130°C, 8h6-(4-Nitrobenzyl)-4-methyl derivative75%

Key Mechanistic Insights:

  • Regioselectivity : Reactions at position 6 dominate due to electron-deficient character from the fused pyrimidine ring .

  • Catalytic Influence : Polyphosphoric acid (PPA) enhances electrophilic substitution at methyl/methylene groups .

  • Steric Effects : Bulky substituents at position 2 reduce reactivity at adjacent sites .

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds with the benzimidazole moiety exhibit significant antimicrobial activity. Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. In particular, derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, which positions them as potential candidates for developing new antibiotics .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells, including colorectal carcinoma cell lines. The mechanism of action often involves interference with specific cellular pathways related to tumor growth and survival . For instance, compounds derived from this structure have exhibited IC50 values lower than standard chemotherapeutics, indicating their efficacy as potential anticancer agents .

Synthesis and Derivative Development

Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. These include condensation reactions followed by functional group modifications to enhance biological activity. The introduction of various substituents on the benzimidazole ring can significantly alter the compound's pharmacological properties .

Case Study: Fluorinated Derivatives
A notable study focused on the synthesis of fluorinated derivatives of this compound. These modifications were aimed at improving the compound's bioavailability and potency against specific targets such as phosphodiesterases. The fluorinated variants showed enhanced selectivity and reduced toxicity compared to their non-fluorinated counterparts .

Pharmacological Applications

Neurodegenerative Diseases
Recent research has highlighted the potential of this compound in treating neurodegenerative diseases. Its derivatives have been studied for their ability to modulate neurotransmitter systems and provide neuroprotective effects. This application is particularly relevant in the context of conditions like Alzheimer's disease, where modulation of synaptic signaling is crucial .

Purinergic Signaling Modulation
The compound's role in modulating purinergic signaling pathways has also been explored. This signaling is vital in various physiological processes, including inflammation and neuronal communication. Compounds derived from this compound are being investigated for their ability to influence these pathways, potentially leading to therapeutic applications in pain management and neuroprotection .

Comparative Data Table

Application Area Activity/Effect References
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerIC50 values lower than standard drugs
Neurodegenerative DiseasesNeuroprotective effects
Purinergic Signaling ModulationModulates neurotransmitter systems

Mechanism of Action

The mechanism of action of methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, preventing the bacteria from synthesizing essential components and leading to their death. In anticancer research, it may interfere with the signaling pathways that promote cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrimido[1,2-a]benzimidazole scaffold is highly modular, with substitutions at positions 2, 3, and 4 significantly altering physicochemical and biological properties. Below is a comparison of key derivatives:

Compound Name Substituents (Positions) Key Features
Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate 3-COOCH₃, 4-CH₃ Moderate lipophilicity; potential for balanced bioavailability.
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate 3-COOCH₂CH₃, 2-CF₃, 4-(4-NO₂C₆H₄) Electron-withdrawing NO₂ and CF₃ groups enhance reactivity and planarity.
Ethyl 2-methyl-4-(4-pyridinyl)-pyrimido[1,2-a]benzimidazole-3-carboxylate 3-COOCH₂CH₃, 2-CH₃, 4-(C₅H₄N) Pyridinyl group introduces hydrogen-bonding capacity; higher solubility.
Ethyl 4-(2,3,4-trimethoxyphenyl)-2-methyl-pyrimido[1,2-a]benzimidazole-3-carboxylate 3-COOCH₂CH₃, 2-CH₃, 4-(2,3,4-(OCH₃)₃C₆H₂) Methoxy groups increase steric bulk and electron density; impacts binding.

Key Observations :

  • Ester Groups : Methyl esters (e.g., target compound) typically exhibit lower molecular weight and slightly reduced lipophilicity compared to ethyl esters (e.g., 423.46 g/mol for ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl) derivative vs. ~407 g/mol estimated for the methyl analog).
  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance planarity and intermolecular interactions (e.g., π-π stacking in the nitro-phenyl derivative ), while electron-donating groups (e.g., OCH₃) may improve solubility but reduce metabolic stability .
Physicochemical Properties
Property Methyl 4-methyl Derivative (Estimated) Ethyl 4-(4-nitrophenyl)-2-CF₃ Derivative Ethyl 4-(2,3,4-trimethoxyphenyl) Derivative
Molecular Weight (g/mol) ~393 430.34 423.46
Density (g/cm³) ~1.25–1.35 1.507 1.29 (predicted)
Melting Point (°C) Not reported 113 K (crystal) Not reported
pKa ~4.5–5.5 (predicted) Not reported 5.00 (predicted)

Notes:

  • The nitro-phenyl derivative crystallizes in a monoclinic system (space group P2₁/c) with a planar fused ring system (max. deviation: 0.126 Å) .
  • Methyl esters may exhibit higher volatility compared to ethyl analogs due to reduced molecular weight.

Biological Activity

Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound belongs to the class of benzimidazole derivatives, which are known for their pharmacological potential. The synthesis of this compound typically involves multi-step reactions that may include cyclization processes and functional group modifications to enhance biological activity.

Biological Activities

1. Anticancer Activity:
Benzimidazole derivatives, including this compound, have been reported to exhibit anticancer properties. These compounds often act by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

2. Antimicrobial Properties:
Research indicates that benzimidazole derivatives possess notable antibacterial activity against various strains of bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways. In vitro tests have demonstrated that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria .

3. Antiparasitic Effects:
Benzimidazoles are traditionally used as anthelmintics; thus, this compound may also show potential in treating parasitic infections by inhibiting the polymerization of tubulin in helminths .

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Binding: Similar to other benzimidazoles, this compound likely binds to β-tubulin, inhibiting its polymerization and disrupting the mitotic spindle formation during cell division.
  • Signal Transduction Pathways: Some studies suggest that these compounds can modulate signaling pathways such as the PI3K/AKT pathway, which is critical in cancer progression .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

StudyFindings
Abdel-Hafez et al. (2007)Demonstrated antineoplastic activity in cell lines treated with benzimidazole derivatives.
Nunes et al. (2005)Reported protein kinase inhibition by related compounds impacting T-cell activation.
Cheung et al. (2002)Found inhibitory effects on TIE-2 and VEGFR2 pathways, suggesting anti-angiogenic properties.

Q & A

Basic: What synthetic methodologies are optimal for preparing Methyl 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-component reaction (MCR) under controlled conditions. For analogous pyrimido[1,2-a]benzimidazole derivatives, a one-pot condensation of aldehydes, β-keto esters, and 1H-benzimidazol-2-amine in ionic liquid solvents (e.g., 3-butyl-1-methylimidazolium chloride) at 363 K yields fused heterocycles. Reaction progress is monitored via TLC, followed by recrystallization (e.g., ethanol) to obtain single crystals for structural validation . Optimization requires adjusting stoichiometry, solvent polarity, and temperature to enhance regioselectivity and purity.

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s fused pyrimido-benzimidazole core is analyzed for planarity (mean deviation <0.13 Å) and bond angles (e.g., N–C–C angles ≈120°). Data collection at 113 K with MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL97 (R factor <0.05) confirm geometry. Hydrogen atoms are modeled using riding coordinates (C–H = 0.95–0.99 Å) .

Advanced: What challenges arise in crystallographic refinement of this compound’s derivatives?

Methodological Answer:
Key challenges include handling twinned crystals, high thermal motion in substituents (e.g., trifluoromethyl groups), and weak diffraction for nitro/ester moieties. SHELXL97’s robust least-squares algorithms and extinction correction (coefficient ≈0.0129) mitigate these issues. Discrepancies in F² data (e.g., negative intensities) are addressed by setting F = 0 and applying weighting schemes (wR ≈0.116) .

Advanced: How do intermolecular interactions influence crystal packing?

Methodological Answer:
Crystal packing is stabilized by C–H⋯N/O hydrogen bonds (e.g., D⋯A distances ≈2.6–2.8 Å) and π-π stacking between aromatic rings (centroid distances ≈3.27–3.98 Å). Synchrotron data can resolve weak interactions, while Mercury software visualizes Hirshfeld surfaces to quantify contact contributions (e.g., H⋯H ≈60%, C⋯N ≈10%) .

Advanced: Which computational tools aid in modeling its electronic properties?

Methodological Answer:
Density Functional Theory (DFT) with Gaussian09 or ORCA calculates frontier molecular orbitals (HOMO-LUMO gaps ≈4 eV) and electrostatic potential maps. SHELXTL and ORTEP-3 generate displacement ellipsoids (30% probability), while WinGX refines thermal parameters (Uiso ≈0.03 Ų) .

Advanced: How are data contradictions resolved during structure refinement?

Methodological Answer:
Discrepancies between observed and calculated F² values are managed via full-matrix least-squares refinement in SHELXL97. Parameters like data-to-parameter ratio (>15:1) and goodness-of-fit (S ≈1.11) ensure reliability. Anisotropic displacement parameters (ADPs) for non-H atoms and riding models for H atoms reduce overfitting .

Basic: What assays are suitable for initial bioactivity screening?

Methodological Answer:
In vitro kinase inhibition (e.g., VEGFR2, TIE-2) and cytotoxicity assays (MTT/PrestoBlue) against cancer cell lines (e.g., HeLa, MCF-7) are prioritized. Fluorinated analogs may require logP determination (≈1.7 via HPLC) to assess membrane permeability. Patent precedents guide target selection .

Advanced: What mechanistic insights link its structure to bioactivity?

Methodological Answer:
The trifluoromethyl group enhances metabolic stability and hydrophobic interactions with kinase ATP pockets. Docking studies (AutoDock Vina) reveal hydrogen bonding between the carboxylate and Lys/Arg residues. Structure-activity relationship (SAR) studies modify the 4-methyl substituent to optimize IC50 values .

Advanced: How are thermodynamic properties (e.g., solubility) experimentally determined?

Methodological Answer:
Solubility is quantified via shake-flask method in buffered media (pH 1.2–7.4) at 298 K. Differential Scanning Calorimetry (DSC) measures melting points (Tm ≈450 K), while Thermogravimetric Analysis (TGA) assesses decomposition thresholds. Crystal lattice energy (≈150 kJ/mol) is derived from SC-XRD data .

Advanced: What strategies enable regioselective functionalization of the pyrimido core?

Methodological Answer:
Directed ortho-metalation (DoM) with LDA/TMP bases selectively functionalizes C-2/C-4 positions. Palladium-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl/heteroaryl groups. Protecting the carboxylate with tert-butyl esters prevents undesired side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.